n,n-Di(propan-2-yl)hept-2-yn-1-amine
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Overview
Description
n,n-Di(propan-2-yl)hept-2-yn-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of two isopropyl groups attached to the nitrogen atom and a hept-2-yn-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Di(propan-2-yl)hept-2-yn-1-amine typically involves the alkylation of hept-2-yn-1-amine with isopropyl halides in the presence of a base. The reaction can be carried out under anhydrous conditions to prevent the formation of by-products. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
n,n-Di(propan-2-yl)hept-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated amines or other reduced forms.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce saturated amines.
Scientific Research Applications
n,n-Di(propan-2-yl)hept-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which n,n-Di(propan-2-yl)hept-2-yn-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isopropyl groups and the alkyne moiety play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
n,n-Diisopropylethylamine: Similar in structure but with an ethyl group instead of a hept-2-yn-1-amine backbone.
n,n-Di(propan-2-yl)adamantan-1-amine: Contains an adamantane moiety instead of a hept-2-yn-1-amine backbone.
Uniqueness
n,n-Di(propan-2-yl)hept-2-yn-1-amine is unique due to its combination of isopropyl groups and the hept-2-yn-1-amine backbone. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
6323-70-2 |
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Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)hept-2-yn-1-amine |
InChI |
InChI=1S/C13H25N/c1-6-7-8-9-10-11-14(12(2)3)13(4)5/h12-13H,6-8,11H2,1-5H3 |
InChI Key |
IETGZXKUVBSVFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCN(C(C)C)C(C)C |
Origin of Product |
United States |
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